Benzindopyrine

Description

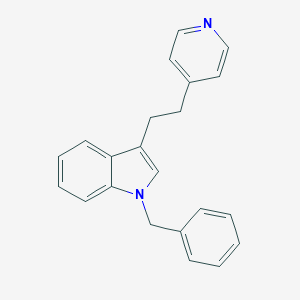

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2-pyridin-4-ylethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-2-6-19(7-3-1)16-24-17-20(21-8-4-5-9-22(21)24)11-10-18-12-14-23-15-13-18/h1-9,12-15,17H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJCKJKZCZLXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168017 | |

| Record name | Benzindopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16571-59-8 | |

| Record name | Benzindopyrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016571598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzindopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZINDOPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Y024X5FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzindopyrine

Elucidation of Foundational Synthetic Routes to the Benzindopyrine Core Structure

The construction of the this compound molecular framework relies on established organic reactions, strategically combined to build the target molecule from simpler precursors. A logical retrosynthetic analysis reveals the core components and the key bond formations required.

Multi-Step Reaction Sequences and Strategic Retrosynthetic Analysis

A retrosynthetic approach to this compound (1) logically disconnects the ethyl bridge between the indole (B1671886) and pyridine (B92270) rings. This reveals that the most direct precursor is the alkyne, 1-benzyl-3-(pyridin-4-ylethynyl)-1H-indole (2). The reduction of the alkyne to an alkane is a standard transformation. The carbon-carbon bond between the indole C3 position and the ethynyl (B1212043) group points to a Sonogashira cross-coupling reaction. This strategy identifies two key building blocks: a 3-functionalized 1-benzylindole, such as N-benzyl-3-iodo indole (3), and 4-ethynylpyridine (B1298661). The N-benzyl-3-iodo indole itself can be synthesized from 1-benzylindole, which is readily prepared from indole and benzyl (B1604629) bromide. This multi-step sequence provides a robust and versatile pathway to the core structure of this compound.

Key Intermediates and Their Synthetic Transformations (e.g., N-benzyl-3-iodo indole, 1-benzyl-3-(pyridin-4-ylethynyl)-1H-indole)

The synthesis begins with the protection of the indole nitrogen. Indole is treated with a base, such as potassium hydroxide (B78521), in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide to yield 1-benzylindole.

The subsequent iodination at the C3 position, the most nucleophilic carbon of the indole ring, can be achieved using various iodinating agents to produce the key intermediate, N-benzyl-3-iodo indole .

With the iodinated indole in hand, the crucial carbon-carbon bond is formed via a Sonogashira coupling reaction with 4-ethynylpyridine. This palladium/copper-catalyzed reaction is highly efficient for coupling terminal alkynes with aryl halides. The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, such as triethylamine (B128534) (Et₃N). This step yields the second key intermediate, 1-benzyl-3-(pyridin-4-ylethynyl)-1H-indole .

Development and Optimization of Sustainable Synthesis Protocols

Recent advancements in the synthesis of this compound have focused on aligning the manufacturing process with the principles of green chemistry. These efforts aim to reduce waste, avoid hazardous reagents, and improve energy efficiency, primarily by innovating the final reductive step.

Application of Deep Eutectic Solvents (DES) in Reductive Synthesis

Deep Eutectic Solvents (DESs) have emerged as green, biodegradable, and low-cost alternatives to traditional volatile organic solvents. mdpi.com A DES is a mixture of two or more components that, through hydrogen bond interactions, form a eutectic with a melting point lower than that of the individual components. For the reduction of 1-benzyl-3-(pyridin-4-ylethynyl)-1H-indole to this compound, a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) has been successfully employed as the reaction medium. This solvent system is not only sustainable but also plays an active role in facilitating the reaction. mit.edu

| DES Composition (Molar Ratio) | Role in Synthesis | Key Advantages |

|---|---|---|

| Choline Chloride/Glycerol (1:2) | Reaction medium for hydrogenation | Biodegradable, Low-cost, Non-toxic, Enhances catalyst activity |

| Choline Chloride/Urea (1:2) | Alternative DES for reductions | Low volatility, High thermal stability |

Palladium-Catalyzed Hydrogenation under Green Chemistry Principles

The final step in the synthesis is the palladium-catalyzed hydrogenation of the alkyne intermediate to the corresponding alkane. To adhere to green chemistry principles, this reduction is performed using a heterogeneous catalyst, palladium on carbon (Pd/C), which can be easily recovered and recycled. The reaction involves the addition of two equivalents of hydrogen across the triple bond to yield this compound. The use of Pd/C is advantageous as it is a highly efficient and well-established catalyst for such transformations. mit.edu The process in a DES medium demonstrates high yields, making it a robust and sustainable method. mdpi.com

In Situ Hydrogen Generation Methods (e.g., Aluminum/Water/Potassium Hydroxide System)

To circumvent the hazards associated with storing and handling hydrogen gas, in situ generation methods have been developed. A particularly effective and safe method involves the reaction of aluminum powder with water, activated by a base like potassium hydroxide (KOH), to produce hydrogen directly within the reaction vessel. mit.edumit.edu This system has been successfully integrated with the palladium-catalyzed hydrogenation of the this compound precursor in a Deep Eutectic Solvent. mit.edu The reaction between aluminum and water is typically passivated by a layer of aluminum oxide, but the presence of a base helps to dissolve this layer, allowing for a controlled and sustained generation of hydrogen for the reduction. researchgate.netresearchgate.net

| Precursor | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-benzyl-3-(pyridin-4-ylethynyl)-1H-indole | This compound | Pd/C, Al, H₂O, KOH in ChCl/Gly DES | High (multigram scale) | mit.edu |

This integrated approach, combining a DES medium, a recyclable catalyst, and safe, in situ hydrogen generation, represents a significant advancement in the sustainable synthesis of this compound. mit.edu

Scalable Synthesis Development and Process Intensification

The progression of a drug candidate from laboratory-scale synthesis to large-scale production necessitates the development of robust, efficient, and sustainable synthetic methodologies. For this compound, a sedative and antipsychotic agent, significant advancements have been made in developing a scalable and environmentally conscious synthesis route. This has been largely achieved through the application of green chemistry principles, particularly the use of deep eutectic solvents (DESs), which have proven to be effective and sustainable alternatives to conventional volatile organic solvents. nih.govresearchgate.net

Multigram-Scale Production Methodologies

A significant breakthrough in the synthesis of this compound has been the development of a safe and scalable reductive protocol that allows for its production on a multigram scale. uniba.it This methodology focuses on the final step of the synthesis, the reduction of an alkyne intermediate to yield this compound. The process utilizes an in situ generation of hydrogen gas from aluminum and water, catalyzed by palladium on carbon (Pd/C), all within a deep eutectic solvent medium. researchgate.netuniba.it

The use of a deep eutectic solvent is crucial to the success and safety of this scalable process. researchgate.net Hazard tests demonstrated that conducting the reduction in water led to a rapid and dangerous temperature increase, reaching 100°C in just 4 seconds, accompanied by violent boiling and hazardous bumping of the reaction mixture. researchgate.net In contrast, when the reaction was performed in the deep eutectic solvent, the temperature increased slowly to a maximum of 108°C over 12 minutes, ensuring a much safer and more controlled process due to the low volatility and thermal conductivity of the DES. researchgate.net

| Parameter | Value |

| Starting Material | Alkyne Intermediate |

| Reagents | Al/KOH/H₂O |

| Catalyst | Pd/C (5.0 mol%) |

| Solvent | ChCl/Gly |

| Temperature | 40 °C |

| Reaction Time | 8 hours |

| Product | This compound |

| Yield | 97% |

| Scale | 9.68 grams |

Design of Experiments (DoE) for Reaction Parameter Optimization

To optimize the synthesis of the alkyne precursor to this compound, a statistical approach using Design of Experiments (DoE) was employed. uniba.it This methodology is a powerful tool for systematically evaluating the influence of multiple reaction parameters to identify the optimal conditions for a chemical transformation. uniba.it The application of DoE was instrumental in enhancing the efficiency of the Pd-catalyzed Sonogashira coupling reaction between an indole derivative and 4-ethynylpyridine in a cholinium chloride/glycerol (ChCl/Gly) medium. uniba.it

The factors investigated in the DoE for this key reaction included:

Amounts of 4-ethynylpyridine

Amount of Triethylamine (NEt₃)

Amount of PdCl₂(PPh₃)₂ (catalyst)

Amount of CuI (co-catalyst)

Amount of the Deep Eutectic Solvent (DES)

Reaction Temperature

Reaction Time

Rate of mechanical stirring uniba.it

The insights gained from the DoE study led to the identification of optimized reaction conditions. uniba.it Following the DoE recommendations, the Sonogashira coupling was performed using specific molar ratios of reactants and catalysts at 40°C for 4.5 hours with a mechanical stirring speed of 300 rpm. uniba.it This optimized process resulted in the successful synthesis of the desired alkyne intermediate on a multigram scale (9.76 grams) with an impressive isolated yield of 96% after crystallization. uniba.it

| Factor | Description |

| Reactants | Indole derivative, 4-ethynylpyridine |

| Base | Triethylamine (NEt₃) |

| Catalyst | PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Solvent | ChCl/Gly |

| Temperature | Reaction temperature |

| Time | Duration of the reaction |

| Stirring Speed | Rate of mechanical agitation |

Isolation and Purification Strategies in Sustainable Media

A key aspect of green and sustainable chemical processing is the development of environmentally benign methods for product isolation and purification. In the multigram-scale synthesis of this compound, the use of a deep eutectic solvent (ChCl/Gly) necessitates purification strategies that are compatible with this medium. uniba.it

For the alkyne intermediate produced via the DoE-optimized Sonogashira coupling, the chosen method for isolation was crystallization. uniba.it This technique is a highly effective method for obtaining pure crystalline products from a solution, and its application here resulted in a high yield (96%) of the desired compound. uniba.it Crystallization is often considered a more sustainable purification method compared to chromatography, as it can significantly reduce solvent consumption.

In the final reduction step to produce this compound, the reaction is also performed in a ChCl/Gly deep eutectic solvent. uniba.it The high yield of 97% suggests an efficient conversion and likely a straightforward isolation process, although specific details of the purification from the DES for the final product are not extensively elaborated in the available literature. uniba.it However, the successful isolation of the intermediate by crystallization points to the feasibility of applying similar sustainable purification techniques for the final active pharmaceutical ingredient. uniba.it General purification techniques for compounds from ionic liquids and deep eutectic solvents include exchange column chromatography and supercritical CO₂ fluid extraction. google.com

Analytical Characterization Data for this compound Not Publicly Available

A comprehensive review of scientific literature and chemical databases indicates that while the compound this compound, scientifically known as 1-benzyl-3-(2-pyridin-4-ylethyl)indole, is a recognized chemical entity, detailed experimental data regarding its analytical characterization is not publicly available. Extensive searches for specific spectroscopic and chromatographic data, as requested for a detailed article, did not yield any published research findings.

This compound is identified in chemical databases with the Chemical Abstracts Service (CAS) registry number 16571-59-8 and a molecular formula of C22H20N2. Despite its identification, the primary research articles containing its synthesis and detailed analytical characterization, which would include the specific data required for the outlined article, could not be located in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Sophisticated Analytical Characterization Techniques for this compound" that includes specific, verifiable research findings and data tables for the following techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

Generating an article with hypothetical or extrapolated data would not adhere to the required standards of scientific accuracy and authoritative content. The creation of the requested article is contingent upon the future publication of research that includes the comprehensive analytical characterization of this compound.

Sophisticated Analytical Characterization Techniques for Benzindopyrine

Chromatographic Techniques for Purity Assessment and Mixture Separation

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique extensively utilized for monitoring the progress of the synthesis of Benzindopyrine. Its primary application in this context is to track the consumption of starting materials and the formation of the product in near real-time, allowing for the determination of the reaction's endpoint.

A typical TLC analysis for monitoring the formation of this compound involves spotting a TLC plate with three separate lanes:

Lane 1: Starting Material: A reference spot of the key limiting reactant is applied.

Lane 2: Co-spot: A spot containing both the starting material and an aliquot of the reaction mixture.

Lane 3: Reaction Mixture: A spot of the ongoing reaction mixture, sampled at a specific time point.

The plate is then developed in a suitable solvent system, one in which the starting materials and this compound exhibit different retention factors (Rf values). The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica gel on the TLC plate) and the mobile phase (the solvent).

The progress of the reaction is visualized by observing the changes in the spots over time. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the newly formed this compound, will appear and intensify. The reaction is generally considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane.

The co-spot lane is crucial for unambiguous interpretation, especially if the Rf values of the reactant and product are similar. It helps to confirm the identity of the spots in the reaction mixture lane by comparing their positions relative to the reference spots.

Table 1: Illustrative TLC Monitoring of this compound Synthesis

| Time Point | Observations in Reaction Mixture Lane | Interpretation |

|---|---|---|

| T = 0 hr | Strong spot corresponding to starting material (Rf = 0.6), no product spot visible. | Reaction initiated. |

| T = 2 hr | Spot for starting material has diminished; a new, faint spot for this compound is visible (Rf = 0.3). | Reaction is proceeding, product is forming. |

| T = 4 hr | Starting material spot is very faint; this compound spot is significantly more intense. | Reaction is nearing completion. |

| T = 6 hr | Starting material spot is absent; only the this compound spot is present. | Reaction is complete. |

Quantitative Analytical Methods for Yield Determination and Process Control

Following the qualitative assessment of reaction completion by TLC, quantitative analytical methods are employed to accurately determine the yield of this compound and to ensure the robustness and consistency of the manufacturing process. These methods are integral to in-process control strategies.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. A validated HPLC method can separate this compound from any remaining starting materials, byproducts, and impurities. The concentration of this compound in the final reaction mixture is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards of known concentrations. The yield can then be calculated based on the initial amount of the limiting reactant.

Gas Chromatography (GC), where applicable for thermally stable and volatile derivatives of this compound or its precursors, can also be used for quantitative analysis. Similar to HPLC, GC separates components of a mixture, and the amount of each component is quantified based on its peak area relative to a standard.

Titrimetric and gravimetric analyses are classical methods that can also be adapted for yield determination in specific scenarios. For instance, if this compound has an acidic or basic functional group, a titration with a standardized acid or base can be used to quantify the amount of product. Gravimetric analysis might be employed by precipitating this compound from the solution and measuring its dry weight, although this method is generally less precise than chromatographic techniques for complex mixtures.

These quantitative methods are crucial for process control, ensuring that each batch of this compound meets the required purity and yield specifications.

Table 2: Hypothetical Quantitative Analysis Data for this compound Synthesis Batches

| Batch Number | Analytical Method | Measured Concentration of this compound (mg/mL) | Calculated Yield (%) |

|---|---|---|---|

| BZP-001 | HPLC | 15.2 | 85.4 |

| BZP-002 | HPLC | 15.5 | 87.1 |

| BZP-003 | GC | 14.9 | 83.7 |

| BZP-004 | Titration | 15.0 | 84.3 |

Molecular Mechanism Elucidation and Target Deconvolution Studies

Methodological Approaches for Biological Target Identification

The initial and most critical step in characterizing a compound like Benzindopyrine is the identification of its direct molecular targets within the proteome. This can be achieved through a combination of computational and experimental methods.

In silico target fishing represents a powerful and cost-effective preliminary step to generate hypotheses about a compound's potential biological targets. nih.govmdpi.com These computational approaches are broadly categorized into ligand-based and receptor-based methods. mdpi.com

Ligand-Based Methods: These strategies rely on the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, potential protein partners can be predicted. unipi.it Techniques such as 2D and 3D similarity searching, pharmacophore modeling, and machine learning algorithms are employed. mdpi.com For instance, a pharmacophore model for this compound would be constructed based on its key chemical features, which would then be used to screen libraries of known bioactive compounds.

Receptor-Based Methods: Also known as reverse docking, this approach involves computationally screening this compound against a library of 3D protein structures. unipi.it The binding affinity and pose of the compound within the active or allosteric sites of various proteins are calculated using scoring functions. pnrjournal.com This method can identify potential targets even if they are not known to bind to structurally similar ligands.

Table 1: Illustrative In Silico Target Prediction for this compound This table presents hypothetical data for demonstration purposes.

| Prediction Method | Predicted Target | Confidence Score | Target Class |

|---|---|---|---|

| Ligand-Based (Similarity Search) | Dopamine (B1211576) Receptor D2 | 0.85 | GPCR |

| Ligand-Based (Pharmacophore) | Serotonin (B10506) Receptor 5-HT2A | 0.79 | GPCR |

| Receptor-Based (Reverse Docking) | Histamine H1 Receptor | -8.5 kcal/mol | GPCR |

| Receptor-Based (Reverse Docking) | Sigma-1 Receptor | -9.2 kcal/mol | Chaperone Protein |

Experimental validation of in silico predictions is crucial. Proteomics-based methods offer an unbiased approach to identify the direct binding partners of a small molecule in a complex biological sample. youtube.com

Chemoproteomic Profiling: This technique often utilizes a modified version of the small molecule, such as this compound, that incorporates a reactive group and a reporter tag. youtube.com The modified probe is incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. The tagged proteins are then enriched and identified using mass spectrometry (MS). youtube.com

Affinity Chromatography Coupled to MS: In this approach, an immobilized form of this compound is used as "bait" on a solid support, such as agarose (B213101) beads. A cell lysate is passed over this affinity matrix, and proteins that specifically bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov

Development of In Vitro Biochemical and Enzymatic Assays for Molecular Interaction Profiling

Once putative targets are identified, the next step is to validate and quantify the interaction using purified components in a controlled in vitro setting. bioduro.com This involves the development of specific biochemical and enzymatic assays tailored to the predicted target protein. novalix.com

If the target is an enzyme, an activity assay would be developed to measure the effect of this compound on its catalytic function. For example, if this compound is predicted to target a kinase, a kinase inhibition assay would be performed to determine its IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity). youtube.com For non-enzymatic targets, such as receptors or ion channels, ligand binding assays or functional assays measuring downstream signaling events would be employed. bioduro.com

Elucidation of Binding Affinity, Selectivity, and Mode of Interaction in Molecular Systems

A detailed characterization of the binding interaction is essential for understanding the compound's mechanism and for any future optimization efforts.

Binding Affinity: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and radioligand binding assays are used to quantitatively measure the binding affinity (typically represented by the dissociation constant, Kd) of this compound to its target protein(s). nih.govnih.gov A lower Kd value indicates a stronger binding interaction. nih.gov

Selectivity: To assess the specificity of this compound, its binding affinity is determined against a panel of related proteins (e.g., other receptors or enzymes from the same family). A compound is considered selective if it exhibits significantly higher affinity for its primary target compared to off-targets.

Mode of Interaction: Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), can provide atomic-level details of how this compound binds to its target protein. This information reveals the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Table 2: Hypothetical Binding Affinity and Selectivity Profile of this compound This table presents hypothetical data for demonstration purposes.

| Target Protein | Binding Affinity (Kd, nM) | Assay Method | Selectivity Fold (vs. Off-Target) |

|---|---|---|---|

| Primary Target X | 15 | Surface Plasmon Resonance | - |

| Off-Target Y | 1500 | Isothermal Titration Calorimetry | 100 |

| Off-Target Z | >10000 | Radioligand Binding Assay | >667 |

Chemical Biology Applications in Investigating Cellular Processes and Pathways

With a validated target and a well-characterized binding interaction, this compound can be used as a chemical probe to investigate the role of its target protein in various cellular processes and signaling pathways. nih.gov By treating cells with this compound, researchers can study the downstream consequences of modulating the target's activity. This can involve a wide array of cell-based assays, including reporter gene assays, immunoblotting to assess changes in protein expression or post-translational modifications, and cellular imaging techniques to observe effects on subcellular localization or morphology. These studies are critical for linking the molecular interaction of the compound with a cellular phenotype. youtube.com

Future Directions and Emerging Research Avenues for Benzindopyrine

Exploration of Novel and Diverse Synthetic Pathways for Benzindopyrine Analogues

The exploration of novel synthetic pathways is fundamental to generating a diverse library of this compound analogues. Such analogues are crucial for structure-activity relationship (SAR) studies, which aim to optimize the compound's therapeutic properties while minimizing off-target effects. The indole (B1671886) scaffold of this compound serves as a versatile template for chemical modification. bhu.ac.in

Several established methods for indole synthesis could be adapted and optimized for creating this compound derivatives. These include:

Fischer Indole Synthesis: A classic and reliable method that could be used to construct the indole core of this compound analogues from appropriately substituted phenylhydrazines and ketones. bhu.ac.inwikipedia.org

Madelung Synthesis: This intramolecular cyclization of N-phenylamides offers a route to indoles that could be explored for specific substitution patterns on the benzene (B151609) ring of the indole nucleus. bhu.ac.innih.gov

Nenitzescu Indole Synthesis: This method, which forms 5-hydroxyindole (B134679) derivatives, could be employed to introduce hydroxyl groups onto the indole core, providing a handle for further functionalization or to probe interactions with the biological target. wikipedia.org

Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, could also be employed to introduce a wide range of substituents onto the indole and pyridine (B92270) rings of this compound. organic-chemistry.org For instance, palladium-catalyzed reactions could be used to form carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity, allowing for the systematic modification of the this compound structure. The development of one-pot synthesis procedures could also streamline the production of analogues, making the exploration of chemical space more efficient. nih.gov

A key focus of future synthetic efforts will be to create analogues with varied electronic and steric properties to probe the binding pocket of its biological targets. The synthesis of a focused library of such analogues will be the first step in a multidisciplinary approach to developing next-generation compounds based on the this compound scaffold.

Integration of Advanced Computational Design in the Discovery of Novel this compound Derivatives

Advanced computational design and molecular modeling are becoming indispensable tools in modern drug discovery, offering the potential to accelerate the identification of promising new drug candidates and reduce the reliance on costly and time-consuming empirical screening. nih.govnih.gov For this compound, computational approaches can be used to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Given that many antipsychotic agents targeting the indole scaffold interact with dopaminergic and serotonergic receptors, computational studies could begin by modeling the interaction of this compound with these targets. nih.govresearchgate.net Molecular docking simulations can predict the preferred binding mode of this compound within the active site of receptors like the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov These models can highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity.

Once a reliable binding model is established, computational techniques can be used to guide the design of new analogues. For example, in silico screening of virtual libraries of this compound derivatives can identify compounds with improved predicted binding affinities. nih.gov Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new designs, helping to prioritize compounds with favorable drug-like characteristics. nih.govnih.gov

| Computational Technique | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predict the binding pose of this compound and its analogues in the active site of target receptors (e.g., D2, 5-HT2A). | Identification of key binding interactions and a hypothetical binding model. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-receptor complex over time. | Understanding the stability of the binding interaction and the role of conformational changes. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that relate the chemical structure of this compound analogues to their biological activity. | Prediction of the activity of novel, unsynthesized compounds. |

| In Silico ADME Prediction | Calculate physicochemical properties (e.g., solubility, lipophilicity) and predict pharmacokinetic parameters. | Prioritization of analogues with desirable drug-like properties. nih.gov |

By integrating these advanced computational methods, researchers can adopt a more rational and targeted approach to the design of novel this compound derivatives, ultimately accelerating the discovery of new therapeutic agents. nih.gov

Deepening the Understanding of this compound's Molecular Interactions and Potential Biological Targets

A thorough understanding of the molecular interactions between this compound and its biological targets is paramount for both explaining its current biological activity and guiding the design of improved derivatives. As an antipsychotic agent, this compound is likely to interact with neurotransmitter receptors in the central nervous system. nih.gov The primary candidates for its molecular targets are the dopamine D2 and serotonin 5-HT2A receptors, which are well-established targets for many antipsychotic drugs. nih.govnih.gov

Future research should focus on elucidating the precise nature of these interactions. This can be achieved through a combination of experimental and computational approaches. Experimentally, binding assays with purified receptors can determine the affinity of this compound for a range of potential targets. Site-directed mutagenesis studies, where specific amino acid residues in the receptor's binding site are altered, can then be used to identify the key residues involved in the interaction.

Computationally, molecular dynamics simulations can provide a dynamic picture of how this compound settles into the binding pocket and the network of interactions that stabilize the complex. researchgate.net These simulations can reveal the importance of specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the nitrogen atoms in the indole and pyridine rings of this compound could act as hydrogen bond acceptors, while the aromatic rings could participate in pi-stacking interactions with aromatic residues in the receptor.

| Potential Interaction Type | Interacting Moiety on this compound | Potential Interacting Residue on Target Receptor |

| Hydrogen Bonding | Indole N-H (if deprotonated), Pyridine N | Aspartic acid, Serine, Threonine, Asparagine, Tyrosine nih.gov |

| Pi-Stacking | Indole and Benzene rings | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Ethyl linker, Benzyl (B1604629) group | Leucine, Isoleucine, Valine, Alanine |

| Cation-Pi Interactions | Protonated Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

By systematically mapping these molecular interactions, a more complete understanding of this compound's mechanism of action can be developed. This knowledge will be invaluable for designing second-generation analogues with improved selectivity and fewer side effects.

Innovative Applications of this compound-Derived Chemical Probes in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study the target's function in a biological system. youtube.com Developing this compound-derived chemical probes could open up new avenues for research into the roles of its target receptors in health and disease.

To function as a chemical probe, the this compound molecule would need to be modified to include a reporter group, such as a fluorescent tag, a biotin (B1667282) handle for affinity purification, or a photoreactive group for covalent labeling. A crucial aspect of this design is ensuring that the addition of the reporter group does not significantly disrupt the compound's binding to its target. The synthesis of benzopentathiepin analogs with an amine handle tolerant of acylation provides a precedent for how such modifications can be made to introduce additional functionality. nih.gov

Once developed, these probes could be used in a variety of applications:

Target Identification and Validation: Fluorescently labeled this compound probes could be used in cellular imaging studies to visualize the subcellular localization of their target receptors.

Elucidating Biological Pathways: By using a this compound probe to selectively block or activate its target, researchers could investigate the downstream effects on cellular signaling pathways.

Proteomics Studies: A biotin-labeled this compound probe could be used to pull down its target receptor along with any interacting proteins, helping to map the protein interaction network.

The development of well-characterized, potent, and selective chemical probes based on the this compound scaffold would provide powerful tools for the broader scientific community to dissect the complex biology of neurotransmitter systems. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.